6-Amino-4-bromonicotinonitrile
Description
6-Amino-4-bromonicotinonitrile is a substituted pyridine derivative with the molecular formula C₆H₄BrN₃ and molecular weight 211.03 g/mol. Its structure features a pyridine ring substituted with an amino group (-NH₂) at position 6, a bromine atom at position 4, and a nitrile group (-CN) at position 2.
The bromine atom introduces steric bulk and electron-withdrawing effects, while the nitrile group enhances reactivity in cross-coupling reactions. The amino group provides a site for further functionalization, making this compound versatile in synthetic pathways.
Properties
Molecular Formula |
C6H4BrN3 |
|---|---|
Molecular Weight |
198.02 g/mol |
IUPAC Name |
6-amino-4-bromopyridine-3-carbonitrile |
InChI |
InChI=1S/C6H4BrN3/c7-5-1-6(9)10-3-4(5)2-8/h1,3H,(H2,9,10) |
InChI Key |
XOHGAUWNZXRBFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1N)C#N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-bromonicotinonitrile typically involves the bromination of 2-aminonicotinonitrile. The process includes the following steps:
Bromination: 2-Aminonicotinonitrile is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane.
Industrial Production Methods
While specific industrial production methods for 6-Amino-4-bromonicotinonitrile are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-bromonicotinonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The amino group can undergo oxidation to form nitro derivatives or reduction to form corresponding amines.
Cyclization Reactions: The compound can participate in cyclization reactions to form heterocyclic compounds, which are valuable intermediates in pharmaceutical synthesis.
Common Reagents and Conditions
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in acidic or basic media are employed.
Major Products Formed
Substitution: Formation of 4-substituted nicotinonitrile derivatives.
Oxidation: Formation of nitro-nicotinonitrile derivatives.
Reduction: Formation of aminonicotinonitrile derivatives.
Scientific Research Applications
6-Amino-4-bromonicotinonitrile has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Amino-4-bromonicotinonitrile involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Structural Analogs
Below is a detailed comparison of 6-Amino-4-bromonicotinonitrile with structurally similar nicotinonitrile derivatives, focusing on substituent effects, physicochemical properties, and applications.
Substituent Position and Electronic Effects
6-Amino-5-nitropicolinonitrile
- Structure: Amino at position 6, nitro (-NO₂) at position 5, nitrile at position 3.
- Molecular Formula : C₆H₄N₄O₂.
- Key Differences :
- Applications : Used in high-energy materials and as intermediates in dye synthesis.
2-Amino-6-methylnicotinonitrile
- Structure: Amino at position 2, methyl (-CH₃) at position 6, nitrile at position 3.
- Molecular Formula : C₇H₇N₃.
- Key Differences :
- Applications : Explored in kinase inhibitor development due to improved bioavailability.
6-Chloro-4-methylnicotinonitrile
- Structure : Chlorine (-Cl) at position 6, methyl at position 4, nitrile at position 3.
- Molecular Formula : C₇H₆ClN₃.
- Key Differences :
Halogen Substitution Effects
4-Amino-6-bromonicotinaldehyde
- Structure: Amino at position 4, bromine at position 6, aldehyde (-CHO) at position 3.
- Molecular Formula : C₆H₅BrN₂O.
- Key Differences :
- Applications : Intermediate in heterocyclic synthesis, particularly for imidazoles and triazines.
4-Iodo-6-methylnicotinonitrile
- Structure : Iodine (-I) at position 4, methyl at position 6, nitrile at position 3.
- Molecular Formula : C₇H₆IN₃.
- Key Differences: Iodine’s larger atomic radius and weaker C-I bond enhance reactivity in Ullmann and Sonogashira couplings. Higher molecular weight (259.04 g/mol) compared to bromo analogs .
Complex Substituted Derivatives
2-Amino-4-(3-bromophenyl)-6-(4-fluoro-2-methoxymethoxyphenyl)nicotinonitrile
- Structure: Amino at position 2, 3-bromophenyl at position 4, fluorinated aryl at position 4.
- Molecular Formula : C₂₀H₁₆BrFN₃O₂.
- Key Differences :
- Applications : Investigated as a kinase inhibitor in oncology research.
Comparative Data Table
| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | Key Properties | Applications |
|---|---|---|---|---|---|
| 6-Amino-4-bromonicotinonitrile | 6-NH₂, 4-Br, 3-CN | C₆H₄BrN₃ | 211.03 | Moderate reactivity, halogen bonding | Pharmaceuticals, ligands |
| 6-Amino-5-nitropicolinonitrile | 6-NH₂, 5-NO₂, 3-CN | C₆H₄N₄O₂ | 164.12 | High reactivity, electron-deficient | Energetic materials, dyes |
| 2-Amino-6-methylnicotinonitrile | 2-NH₂, 6-CH₃, 3-CN | C₇H₇N₃ | 133.15 | Improved solubility, electron-rich | Kinase inhibitors |
| 4-Amino-6-bromonicotinaldehyde | 4-NH₂, 6-Br, 3-CHO | C₆H₅BrN₂O | 201.02 | Aldehyde reactivity, oxidation-prone | Heterocyclic synthesis |
| 4-Iodo-6-methylnicotinonitrile | 4-I, 6-CH₃, 3-CN | C₇H₆IN₃ | 259.04 | High cross-coupling utility | Catalysis, OLED materials |
Biological Activity
6-Amino-4-bromonicotinonitrile is a heterocyclic organic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. Characterized by an amino group at the 6-position and a bromine atom at the 4-position of the pyridine ring, this compound shows promise as a potential anticancer agent and has been investigated for its interactions with various biological systems.
Chemical Structure and Synthesis
The molecular formula of 6-Amino-4-bromonicotinonitrile is C₆H₄BrN₃. The synthesis typically involves bromination of 2-aminonicotinonitrile using brominating agents like N-bromosuccinimide (NBS) in solvents such as acetic acid or dichloromethane, followed by purification methods like recrystallization or column chromatography to achieve high purity.
Biological Activity
Research indicates that 6-Amino-4-bromonicotinonitrile exhibits significant biological activity, particularly in the following areas:
1. Anticancer Properties
Several studies have reported the cytotoxic effects of 6-Amino-4-bromonicotinonitrile against various cancer cell lines. It appears to inhibit cancer cell proliferation by targeting specific molecular pathways involved in tumor growth. For instance, it may interact with kinases that play a role in cell signaling and proliferation, potentially leading to apoptosis in cancer cells.
2. Enzyme Inhibition
The compound has been shown to inhibit certain enzymes that are critical for cancer cell survival. This inhibition can disrupt key metabolic pathways, making it a candidate for further development as an anticancer therapeutic. The exact mechanism of action is still under investigation, but it may involve the modulation of kinase activity, which is crucial for various cellular processes .
3. Antimicrobial Activity
In addition to its anticancer properties, 6-Amino-4-bromonicotinonitrile has demonstrated antimicrobial activity against certain bacterial strains. This suggests potential applications in developing new antimicrobial agents.
The biological activity of 6-Amino-4-bromonicotinonitrile is thought to stem from its ability to interact with specific targets within cells. Preliminary studies suggest that it may inhibit protein kinases involved in cancer progression, thereby reducing phosphorylation events critical for cell cycle progression and survival .
Comparative Analysis with Similar Compounds
To better understand the unique properties of 6-Amino-4-bromonicotinonitrile, a comparison with structurally similar compounds is useful:
| Compound Name | CAS Number | Key Differences |
|---|---|---|
| 2-Amino-5-bromonicotinonitrile | 709652-82-4 | Bromine at the 5-position instead of 4 |
| 2-Amino-6-bromopyridine | 40073-38-9 | Lacks nitrile group; less versatile |
| 4-Amino-6-bromonicotinonitrile | 1369851-48-8 | Amino group at the 4-position, altering reactivity |
| 5-Bromo-4-methylnicotinonitrile | 890092-52-1 | Contains a methyl group affecting properties |
The distinct combination of functional groups in 6-Amino-4-bromonicotinonitrile allows for a broader range of chemical modifications compared to its analogs, enhancing its potential therapeutic applications.
Case Studies
Recent investigations into the biological activity of this compound have highlighted its potential as an anticancer agent:
- In Vitro Studies : Research demonstrated that treatment with 6-Amino-4-bromonicotinonitrile led to significant reductions in cell viability across multiple cancer cell lines, including breast and lung cancers. The compound's IC50 values were determined through dose-response assays, indicating effective inhibition at nanomolar concentrations .
- Mechanistic Studies : Further analysis revealed that the compound affects signaling pathways related to apoptosis and cell cycle regulation. For instance, western blot assays showed decreased levels of phosphorylated eIF4E in treated cells, suggesting inhibition of MNK kinases involved in these processes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
